An In-depth Technical Guide to the Physicochemical Properties of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known identifiers with predicted properties and standardized experimental protocols for its characterization. The biological context is discussed in relation to the broader class of thienopyrimidines, which have shown potential as kinase inhibitors.
Core Physicochemical Properties
4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid is a fused heterocyclic system containing a thiophene ring fused to a pyrimidine ring, with an amino and a carboxylic acid functional group. These features are expected to govern its solubility, acidity, and potential for intermolecular interactions.
Quantitative Data Summary
The following table summarizes the key physicochemical identifiers and predicted properties for 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid. It is important to note that while the molecular formula and CAS number are confirmed, other values are based on computational predictions or data from closely related analogs and should be verified experimentally.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂S | [1][2] |
| Molecular Weight | 195.20 g/mol | [Calculated] |
| CAS Number | 1318242-98-6 | [1][2] |
| Predicted pKa | ~1.5 - 2.5 (for the carboxylic acid) | Based on a related chloro-derivative[3] |
| Predicted LogP | Not available | |
| Melting Point | Not available (Requires experimental determination) | |
| Aqueous Solubility | Likely low (Requires experimental determination) |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid.
Melting Point Determination
The melting point of a solid crystalline compound is a crucial indicator of its purity.
Protocol:
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Sample Preparation: A small amount of the dry, powdered 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.[4]
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Apparatus: A calibrated melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.
Solubility Determination
The solubility of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid in various solvents is a critical parameter for its handling, formulation, and biological testing.
Protocol for Aqueous and pH-Dependent Solubility: [5][6][7]
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Preparation of Solvent Series: Prepare a series of aqueous solutions with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) and a panel of common organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile).
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Sample Addition: To a known volume of each solvent (e.g., 1 mL), add a pre-weighed amount of the compound.
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Equilibration: The samples are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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Quantification: The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Solubility is expressed in units such as mg/mL or µg/mL.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid, the pKa of the carboxylic acid group is of primary interest.
Protocol (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the carboxylic acid groups have been neutralized.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the number and types of protons in the molecule, as well as their chemical environment.
-
13C NMR: Provides information on the carbon skeleton of the molecule.
Protocol:
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Interpretation: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol:
-
Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The presence of characteristic absorption bands for the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and aromatic ring vibrations are identified. For similar pyrimidine derivatives, characteristic absorption bands for NH₂ are observed around 3488 and 3374 cm⁻¹.[8]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol:
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Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.
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Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Biological Context and Potential Signaling Pathways
While specific biological targets for 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid have not been extensively reported, the thienopyrimidine scaffold is a well-known pharmacophore in drug discovery. Derivatives of thieno[2,3-d]pyrimidines and related fused pyrimidines have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.
Notably, thienopyrimidine derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4), both of which are implicated in cancer progression.[9][10]
Potential Kinase Inhibition Workflow
The following diagram illustrates a general workflow for investigating the potential kinase inhibitory activity of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid.
Caption: A general workflow for assessing kinase inhibitory activity.
Hypothetical Signaling Pathway Inhibition
Based on the known activities of related compounds, 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid could potentially inhibit signaling pathways regulated by kinases like VEGFR-2. Inhibition of VEGFR-2 would disrupt downstream signaling cascades involved in angiogenesis, a critical process for tumor growth and metastasis.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
This guide serves as a foundational resource for researchers interested in 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid. The provided protocols and contextual information are intended to facilitate further experimental investigation into its properties and potential therapeutic applications. Experimental verification of the predicted data is strongly encouraged.
References
- 1. Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino- (1 x 1 g) | Reagentia [reagentia.eu]
- 2. 4-aminothieno[3,2-d]pyrimidine-7-carboxylic Acid - Cas No: 1318242-98-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. Buy 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | 875515-76-7 [smolecule.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. quora.com [quora.com]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
